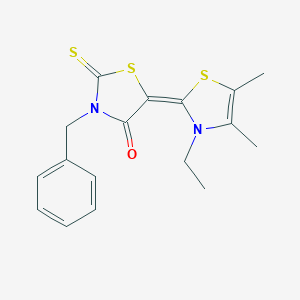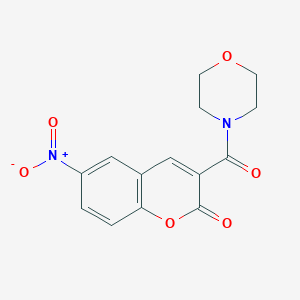
6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is a chemical compound that belongs to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The presence of the morpholinecarbonyl and nitro groups in this compound adds to its chemical versatility and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-morpholinecarbonyl chloride and 6-nitrocoumarin.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction temperature is maintained at a specific range to ensure optimal yield.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction may also involve the use of reagents like sodium hydride or potassium carbonate to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain a high-purity product.
化学反应分析
Types of Reactions
6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-Morpholinecarbonyl)-6-aminocoumarin.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 3-(4-Morpholinecarbonyl)-6-aminocoumarin and other substituted coumarins.
科学研究应用
6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to the coumarin moiety, which exhibits fluorescence properties.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
3-(4-Morpholinecarbonyl)-7-nitrocoumarin: Similar in structure but with the nitro group at a different position.
3-(4-Morpholinecarbonyl)-6-aminocoumarin: A reduced form of the compound with an amino group instead of a nitro group.
3-(4-Morpholinecarbonyl)-6-methoxycoumarin: A derivative with a methoxy group instead of a nitro group.
Uniqueness
6-nitro-3-(4-morpholinylcarbonyl)-2H-chromen-2-one is unique due to the specific positioning of the morpholinecarbonyl and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
20862-57-1 |
|---|---|
分子式 |
C14H12N2O6 |
分子量 |
304.25g/mol |
IUPAC 名称 |
3-(morpholine-4-carbonyl)-6-nitrochromen-2-one |
InChI |
InChI=1S/C14H12N2O6/c17-13(15-3-5-21-6-4-15)11-8-9-7-10(16(19)20)1-2-12(9)22-14(11)18/h1-2,7-8H,3-6H2 |
InChI 键 |
CFIQVWWGTNUOJB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
规范 SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


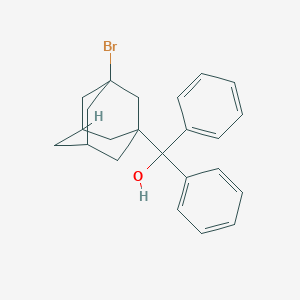
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B412253.png)
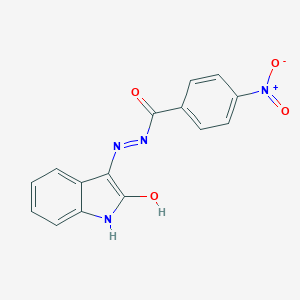
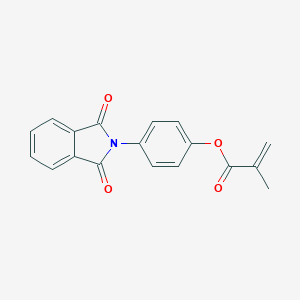

![N'~1~-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLENE}BENZOHYDRAZIDE](/img/structure/B412263.png)
![3,4-dihydro-1(2H)-naphthalenone O-{[(3,4-dihydro-1(2H)-naphthalenylideneamino)oxy]methyl}oxime](/img/structure/B412264.png)
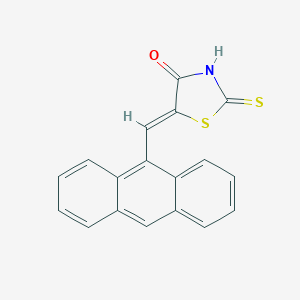
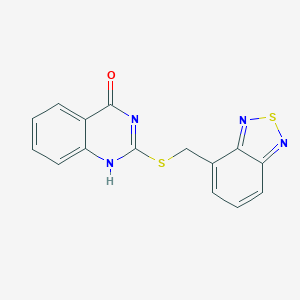
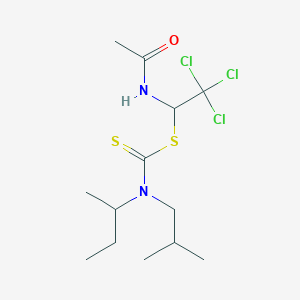
![(4Z)-4-[4-(dimethylamino)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B412271.png)
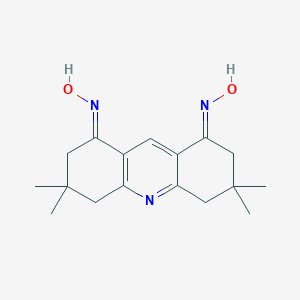
![4-[(2-chloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B412275.png)
